molecular formula C15H8Cl2N4 B2645336 3-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline CAS No. 129177-17-9

3-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline

Cat. No.: B2645336
CAS No.: 129177-17-9
M. Wt: 315.16
InChI Key: CMXOWRQBNSMONV-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This compound is part of the quinazoline derivatives, which are known for their diverse pharmacological properties, including anticancer, antibacterial, and antifungal activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichlorobenzylamine with hydrazine hydrate to form the intermediate, which is then cyclized with formamide to yield the target compound . The reaction conditions often include refluxing in ethanol at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, scaled up for larger production volumes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline involves its interaction with DNA and topoisomerase II. The compound intercalates into DNA, causing structural changes that inhibit the enzyme’s ability to manage DNA topology during replication. This leads to DNA damage and apoptosis in cancer cells . Additionally, it can modulate the expression of apoptosis-related proteins such as BAX and Bcl-2 .

Properties

IUPAC Name

3-(2,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2N4/c16-9-5-6-10(12(17)7-9)14-19-20-15-11-3-1-2-4-13(11)18-8-21(14)15/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMXOWRQBNSMONV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NN=C(N3C=N2)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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